molecular formula C22H19NO3 B13144895 2-(Diphenylamino)-2-oxo-1-phenylethyl acetate CAS No. 20538-25-4

2-(Diphenylamino)-2-oxo-1-phenylethyl acetate

Cat. No.: B13144895
CAS No.: 20538-25-4
M. Wt: 345.4 g/mol
InChI Key: XOBBVCGDORYQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylamino)-2-oxo-1-phenylethyl acetate is an organic compound characterized by its complex structure, which includes diphenylamino and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylamino)-2-oxo-1-phenylethyl acetate typically involves the reaction of diphenylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylamino)-2-oxo-1-phenylethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Diphenylamino)-2-oxo-1-phenylethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Diphenylamino)-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: Known for its pleasant rose-like odor and used in fragrances and cosmetics.

    2-Phenethyl acetate: Also used in fragrances and has a similar floral odor.

    Diphenylamine: Used as an antioxidant and stabilizer in various industrial applications.

Uniqueness

2-(Diphenylamino)-2-oxo-1-phenylethyl acetate is unique due to its combination of diphenylamino and phenylethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

20538-25-4

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

[2-oxo-1-phenyl-2-(N-phenylanilino)ethyl] acetate

InChI

InChI=1S/C22H19NO3/c1-17(24)26-21(18-11-5-2-6-12-18)22(25)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,1H3

InChI Key

XOBBVCGDORYQQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.